Tricyclamol Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Históricamente, el triciclamol se usó por su acción espasmolítica sobre el músculo liso. En estudios con animales, inhibe los efectos espasmógenos de la acetilcolina (ACh), carbacol, pilocarpina y bario .

Cloruro de triciclamol: es un compuesto de amonio cuaternario. Existe como una sustancia cristalina, inodora que es fácilmente soluble en agua.

Métodos De Preparación

Rutas sintéticas: Las rutas sintéticas para el cloruro de triciclamol no están ampliamente documentadas. Normalmente se sintetiza mediante la cuaternización de un precursor de amina terciaria con clorometil metil éter.

Condiciones de reacción: Las condiciones de reacción específicas pueden variar, pero la reacción de cuaternización normalmente ocurre en condiciones suaves.

Producción industrial: La información sobre los métodos de producción industrial a gran escala es limitada.

Análisis De Reacciones Químicas

Reactividad: El cloruro de triciclamol es relativamente estable y no sufre transformaciones químicas extensas.

Reactivos y condiciones comunes: Como compuesto de amonio cuaternario, generalmente es inerte frente a reactivos comunes.

Productos principales: No están bien documentados los productos principales que resultan de las reacciones químicas del cloruro de triciclamol.

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

Tricyclamol chloride has been investigated for its potential in treating gastrointestinal conditions characterized by excessive motility. Clinical studies indicate that it effectively decreases gastric contractions, thereby providing symptomatic relief for patients with conditions such as irritable bowel syndrome (IBS) and functional dyspepsia. In a notable study, the drug reduced the frequency and amplitude of gastric contractions in patients within 15-40 minutes of administration .

Neurological Effects

Research has indicated that this compound may have a role in managing drug-induced extrapyramidal symptoms, particularly those associated with antipsychotic medications. It acts as a parasympatholytic agent, potentially mitigating side effects related to dopamine antagonism . A study highlighted its effectiveness in reducing symptoms of drug-induced Parkinsonism, suggesting its utility as an adjunct treatment .

Case Studies

Research Findings

This compound's pharmacological profile suggests several potential applications:

- Spasmolytic Agent : Effective against acetylcholine-induced spasms, making it useful for gastrointestinal disorders.

- Neurological Applications : Potential utility in managing side effects of antipsychotic medications.

- Research Tool : Its properties make it a candidate for further studies into cholinergic modulation and smooth muscle physiology.

Mecanismo De Acción

- El mecanismo exacto por el cual el cloruro de triciclamol ejerce sus efectos no se comprende bien. Probablemente involucra interacciones con las membranas celulares o los canales iónicos debido a su estructura de amonio cuaternario.

Comparación Con Compuestos Similares

Compuestos similares: No hay compuestos estrechamente relacionados con similitudes significativas con el cloruro de triciclamol. Su estructura única lo diferencia de otros compuestos de amonio cuaternario.

Actividad Biológica

Tricyclamol chloride, also known as elorine chloride, is a compound with notable biological activity, particularly in its spasmolytic effects on smooth muscle. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

Pharmacological Properties

This compound exhibits several pharmacological effects:

- Spasmolytic Action : Primarily, this compound is recognized for its ability to inhibit smooth muscle spasms. It acts by blocking the spasmogenic effects of neurotransmitters such as acetylcholine (ACh), carbachol, and pilocarpine, making it effective in treating conditions associated with smooth muscle contractions .

- Mechanism of Action : The compound functions as a competitive antagonist at muscarinic receptors, which are critical in mediating the actions of acetylcholine in smooth muscle tissues. This mechanism contributes to its efficacy in managing gastrointestinal and urinary tract spasms .

In Vivo Studies

A study conducted on animal models demonstrated that this compound effectively reduced the incidence of spasms induced by various agents. For instance, administration of tricyclamol was shown to significantly alleviate contractions caused by ACh and other spasmogenic agents .

Clinical Case Studies

- Gastrointestinal Disorders : In a clinical trial involving patients with gastrointestinal disorders, this compound was administered at a dose of 100 mg orally. The results indicated a marked reduction in gastric spasms within 30 minutes post-administration, with patients reporting improved comfort and reduced pain during episodes of spasms .

- Urinary Tract Applications : Another case study focused on patients experiencing bladder spasms. This compound was found to decrease the frequency and intensity of spasms significantly, suggesting its potential utility in managing conditions like overactive bladder syndrome .

Data Table: Summary of Biological Activity

| Study Type | Application | Dosage | Outcome |

|---|---|---|---|

| In Vivo Study | Smooth Muscle Spasms | N/A | Significant reduction in spasms |

| Clinical Trial | Gastrointestinal Disorders | 100 mg orally | Reduced gastric spasms; improved comfort |

| Case Study | Urinary Tract Disorders | N/A | Decreased frequency/intensity of bladder spasms |

Propiedades

Número CAS |

3818-88-0 |

|---|---|

Fórmula molecular |

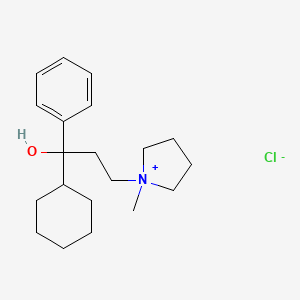

C20H32ClNO |

Peso molecular |

337.9 g/mol |

Nombre IUPAC |

1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride |

InChI |

InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1 |

Clave InChI |

PISKUTGWQHZKIK-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |

SMILES canónico |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |

Key on ui other cas no. |

3818-88-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.